Physical and chemical properties of n-(4-Formylphenyl)benzamide
Physical and chemical properties of n-(4-Formylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-(4-Formylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₁NO₂. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support ongoing research and development efforts in the fields of medicinal chemistry and materials science.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of n-(4-Formylphenyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 179057-23-9 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-(4-Formylphenyl)benzamide. The following data has been compiled from available literature.
Table 2: Spectroscopic Data for n-(4-Formylphenyl)benzamide
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.06 (s, 1H), 9.95 (br, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.74 (dd, J = 8.8 Hz, 1.2 Hz, 2H), 7.31 (t, J = 8.0 Hz, 2H), 7.04 (t, J = 7.6 Hz, 1H), 6.84 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR | (100 MHz, CDCl₃): δ 165.1, 160.5, 139.5, 129.7, 128.5, 125.5, 123.3, 120.3, 114.9 |
| Mass Spectrometry | Expected [M+H]⁺: 226.0863 |
| Infrared (IR) | Not available |
Experimental Protocols
While a specific, detailed synthesis protocol for n-(4-Formylphenyl)benzamide is not widely published, a general method for the synthesis of benzamide derivatives can be adapted.
General Synthesis of Benzamide Derivatives
A common method for the synthesis of benzamides involves the reaction of a substituted aniline with a benzoyl chloride in the presence of a base. For n-(4-Formylphenyl)benzamide, this would involve the reaction of 4-aminobenzaldehyde with benzoyl chloride.
Diagram 1: General Synthesis of n-(4-Formylphenyl)benzamide
Caption: A general workflow for the synthesis of n-(4-Formylphenyl)benzamide.
Experimental Steps:
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Dissolve 4-aminobenzaldehyde in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl produced during the reaction.
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Slowly add benzoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
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Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., dilute HCl) to remove excess base, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted benzoyl chloride.
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The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Characterization Methods
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O stretch and the aldehyde C=O stretch.
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Melting Point Analysis: The melting point of the purified product should be determined and compared to literature values if available.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or associated signaling pathways of n-(4-Formylphenyl)benzamide. However, the benzamide scaffold is a well-established pharmacophore found in a variety of biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.
Given the structural features of n-(4-Formylphenyl)benzamide, it could be hypothesized to interact with various biological targets. The formyl group, for instance, could potentially participate in covalent interactions with nucleophilic residues in enzyme active sites.
Diagram 2: Hypothetical Research Workflow for Biological Evaluation
Caption: A proposed workflow for investigating the biological activity of n-(4-Formylphenyl)benzamide.
Conclusion and Future Directions
n-(4-Formylphenyl)benzamide is a compound with a well-defined chemical structure. While its fundamental chemical properties are established, a comprehensive understanding of its physical properties and, more importantly, its biological activity is currently lacking. The experimental protocols and characterization data provided in this guide serve as a foundation for researchers. Future investigations should focus on a thorough evaluation of its biological profile, including screening against a panel of relevant biological targets to uncover any potential therapeutic applications. Elucidation of its mechanism of action and any involved signaling pathways will be critical for its development as a potential lead compound in drug discovery.
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